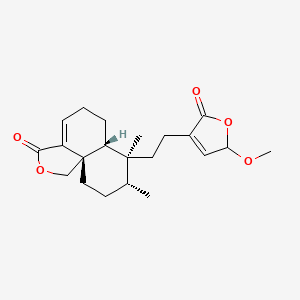

15-Methoxymkapwanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methoxylated compounds, including those related to 15-Methoxymkapwanin, often involves methods such as Cadogan diaryl coupling reactions and Ullmann coupling, followed by specific functional group transformations. These processes are crucial for constructing the complex molecular architecture of methoxylated compounds, providing a foundation for further study of 15-Methoxymkapwanin and similar molecules (Bergman et al., 1995).

Molecular Structure Analysis

Molecular structure analysis, through techniques such as X-ray crystallography and NMR spectroscopy, is fundamental for understanding the conformation and electronic structure of 15-Methoxymkapwanin. Studies on related compounds provide insights into the arrangement of methoxy groups and the overall geometry of the molecule, which are essential for predicting its reactivity and interactions (Saeed et al., 2011).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects : 15-MPA, isolated from Biota orientalis, has been shown to prevent glutamate-induced excitotoxicity in primary cultured rat cortical cells. This protective effect was more selective against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that by kainic acid. 15-MPA effectively reduced the increase of intracellular calcium and suppressed oxidative stress in these cells, suggesting its potential as a neuroprotective agent (Koo et al., 2006).

Anti-inflammatory Properties : In another study, 15-MPA exhibited significant anti-inflammatory effects in microglial BV2 cells. It reduced the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2, indicating its potential utility in treating inflammation-related conditions (Choi et al., 2008).

Inhibition of Adipocyte Differentiation : Research has also shown that 15-MPA can suppress adipocyte differentiation by inhibiting the transcriptional activity of PPARγ, a key factor in adipogenesis. This suggests its potential application in obesity-related research (Lee et al., 2010).

Gene Expression Analysis in CNS Injuries : A genome-wide gene expression analysis indicated that 15-MPA might be a suitable therapeutic candidate for central nervous system (CNS) injuries. This study focused on microglia, the resident immune cells of the brain (Choi et al., 2009).

Potential in Pulmonary Vascular Remodeling : A study on 15-hydroxyeicosatetraenoic acid, a related compound, indicated its role in pulmonary vascular remodeling and angiogenesis associated with hypoxic pulmonary hypertension, suggesting potential research avenues for 15-MPA in similar contexts (Ma et al., 2011).

Eigenschaften

IUPAC Name |

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSOQZLIYAURI-QHZMMHQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Methoxymkapwanin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.